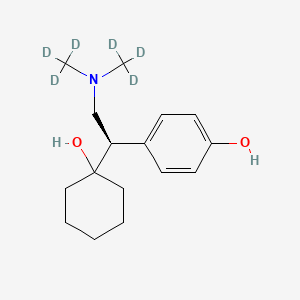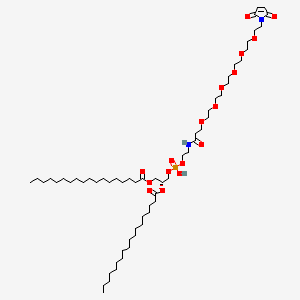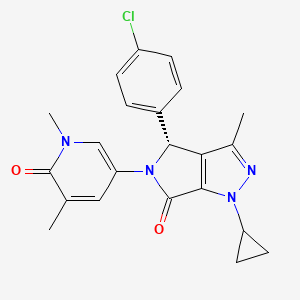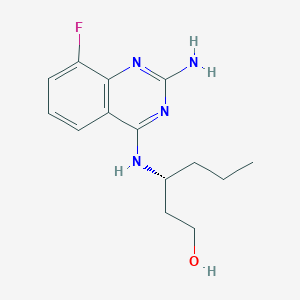![molecular formula C44H87ClNO8P B11933092 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride involves multiple steps:
Esterification: The initial step involves the esterification of hexadecanoic acid and octadec-9-enoic acid with a suitable alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The esterified product is then reacted with phosphorus oxychloride to introduce the phosphoryl group. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl group.
Quaternization: The phosphorylated product is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound. This step is typically carried out in an organic solvent such as dichloromethane.
Chlorination: Finally, the quaternary ammonium compound is treated with hydrochloric acid to introduce the chloride ion, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can occur at the ester and phosphoryl groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group. Common nucleophiles include hydroxide ions and alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydroxide in an aqueous medium at room temperature.
Major Products
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of hydroxylated and alkoxylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also used in the synthesis of other complex organic molecules.
Biology
In biology, the compound is used in cell membrane studies due to its ability to interact with lipid bilayers. It is also used in the preparation of liposomes for drug delivery.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues. It is also studied for its antimicrobial properties.
Industry
In the industrial sector, the compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties. It is also used in the production of detergents and cleaning agents.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with lipid bilayers and cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents by target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-dimethylazanium;chloride
- 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;bromide
Uniqueness
The unique combination of functional groups in 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride imparts distinct properties such as enhanced amphiphilicity and specific interactions with lipid bilayers. This makes it particularly useful in applications requiring targeted delivery and membrane interaction.
Propriétés
Formule moléculaire |
C44H87ClNO8P |
|---|---|
Poids moléculaire |
824.6 g/mol |
Nom IUPAC |
2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C44H87NO8P.ClH/c1-7-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,50-9-3)51-39-38-45(4,5)6)40-49-43(46)36-34-32-30-28-26-24-21-19-17-15-13-11-8-2;/h22-23,42H,7-21,24-41H2,1-6H3;1H/q+1;/p-1/b23-22-;/t42-,54?;/m1./s1 |
Clé InChI |
SXRDCCSKGWBZFF-ISBKSCLYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)




![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
